molecular formula C22H28O5 B13843669 Betamethasone-d5 9,11-Epoxide

Betamethasone-d5 9,11-Epoxide

Cat. No.: B13843669
M. Wt: 377.5 g/mol
InChI Key: GBDXNHBVYAMODG-GGKLTOMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betamethasone-d5 9,11-Epoxide: is a labeled metabolite of Mometasone furoate. It is a synthetic corticosteroid with a molecular formula of C22H23D5O5 and a molecular weight of 377.49. This compound is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Betamethasone-d5 9,11-Epoxide involves several steps. One common method includes the epoxidation of alkenes, which can be achieved through an acid-catalyzed oxidation-hydrolysis reaction . This process results in the formation of a vicinal diol, a molecule with hydroxyl groups on neighboring carbons .

Industrial Production Methods: Industrial production of this compound typically involves the use of stable isotope labeling techniques. These methods ensure the production of high-purity compounds that can be used for various research purposes.

Chemical Reactions Analysis

Types of Reactions: Betamethasone-d5 9,11-Epoxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products.

    Reduction: Reduction reactions can convert the compound into different forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired product .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Betamethasone-d5 9,11-Epoxide serves as a valuable tool in pharmacokinetic studies. Its stable isotope labeling allows researchers to trace the compound's metabolic pathways and quantify its concentration in biological samples.

Key Studies:

  • A study by Foe et al. (1998) utilized this compound to investigate the metabolic profile of betamethasone in human subjects, providing insights into its pharmacokinetics and the formation of metabolites .
  • Xiong et al. (2009) employed this compound to analyze the metabolism of betamethasone in vitro, highlighting its utility in understanding drug interactions and biotransformation processes .

Dermatological Formulations

This compound is increasingly used in the development of topical formulations due to its anti-inflammatory properties. Its application in dermatology includes treatments for conditions such as eczema, psoriasis, and dermatitis.

Formulation Insights:

  • Recent advancements have explored the incorporation of this compound into emulsion-based systems aimed at enhancing skin penetration and therapeutic efficacy. For instance, a study demonstrated that formulations containing this compound exhibited improved stability and skin irritation profiles compared to traditional corticosteroids .
  • The use of this compound in combination with other active ingredients has been investigated to enhance therapeutic outcomes while minimizing side effects. For example, formulations combining this compound with calcipotriol have shown promising results in treating psoriasis .

Cosmetic Applications

The cosmetic industry has also recognized the potential of this compound for formulating products aimed at reducing inflammation and promoting skin health.

Case Studies:

  • Research has indicated that incorporating this compound into cosmetic formulations can provide anti-inflammatory benefits without the adverse effects typically associated with corticosteroids .
  • A study on topical formulations highlighted the importance of assessing skin bioavailability and toxicity when developing products containing this compound to ensure safety and efficacy .

Comparative Data Table

Application AreaStudy ReferenceKey Findings
PharmacokineticsFoe et al. (1998)Detailed metabolic pathways of betamethasone using labeled compounds.
Drug MetabolismXiong et al. (2009)In vitro analysis revealing significant metabolic activity of this compound.
Dermatological FormulationsVarious StudiesEnhanced stability and reduced irritation in topical applications compared to traditional agents.
Cosmetic ApplicationsRecent Cosmetic ResearchDemonstrated anti-inflammatory benefits while maintaining safety profiles in skin care products.

Mechanism of Action

The mechanism of action of Betamethasone-d5 9,11-Epoxide involves its interaction with glucocorticoid receptors. It inhibits neutrophil apoptosis and demargination, and inhibits NF-Kappa B and other inflammatory transcription factors . Additionally, it inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . This results in the promotion of anti-inflammatory genes like interleukin-10 .

Comparison with Similar Compounds

    Betamethasone 9,11-Epoxide 21-Propionate: A labeled compound of Betamethasone 9,11-Epoxide with similar applications.

    Beclomethasone Dipropionate: An anti-inflammatory agent with similar properties.

Uniqueness: Betamethasone-d5 9,11-Epoxide is unique due to its stable isotope labeling, which allows for precise metabolic studies and environmental pollutant detection. This makes it a valuable tool in various scientific research fields.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Betamethasone-d5 9,11-Epoxide, and how can process variables be systematically optimized?

  • Methodological Answer : Utilize Response Surface Methodology (RSM) with a Box–Behnken Design (BBD) to model interactions between variables (e.g., temperature, reagent ratios, reaction time) and optimize epoxide yield. RSM allows quantitative analysis of parameter effects and identifies optimal conditions while minimizing experimental runs . For continuous epoxidation systems, consider residence time and temperature tuning to target specific epoxide incorporation levels, as demonstrated in low-concentration polymer epoxidation studies .

Q. How can researchers characterize the structural integrity and purity of this compound during synthesis?

  • Methodological Answer : Employ Fourier-Transform Infrared Spectroscopy (FT-IR) to monitor epoxide ring consumption. Peaks at 937 cm⁻¹ (epoxide ring) and 3460 cm⁻¹ (hydroxyl groups post-ring opening) provide quantitative data on reaction progress. Pair this with High-Performance Liquid Chromatography (HPLC) to resolve impurities, referencing certified standards (e.g., TRC D448630) for validation .

Q. What stability challenges are associated with this compound, and how can they be mitigated in laboratory settings?

  • Methodological Answer : Assess stability under varying pH, temperature, and solvent conditions using accelerated degradation studies. For example, FT-IR can track epoxide ring degradation over time . Store the compound at -20°C in airtight containers to prevent hydrolysis or oxidation, as recommended for deuterated steroid derivatives .

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer : Adopt PPE (gloves, lab coats, goggles) and ensure proper ventilation to avoid inhalation of dust. Follow GHS 1B guidelines for reproductive toxicity and aquatic hazard mitigation. Use water spray for fire suppression and avoid solvents incompatible with epoxides (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in epoxide reactivity data, such as unexpected ring-opening rates under mild conditions?

  • Methodological Answer : Apply mechanistic studies (e.g., isotopic labeling or trapping intermediates) to clarify reaction pathways. For example, unstable epoxides may form acyliminium ions under acidic conditions, leading to divergent products . Statistical error analysis (e.g., ±17% error in FT-IR data) should accompany experimental replicates to validate reproducibility .

Q. What advanced techniques enable precise control over epoxide functionalization in Betamethasone-d5 derivatives?

  • Methodological Answer : Use continuous-flow reactors to minimize intermediate degradation and improve reaction control. For example, a three-input mixer system (Oxone®, base, acetone) optimizes dimethyldioxirane (DMDO) generation for selective epoxidation . Pair this with computational modeling to predict steric and electronic effects on epoxide stability.

Q. How can impurity profiling of this compound be integrated into quality control workflows for regulatory compliance?

  • Methodological Answer : Implement a tiered analytical approach:

  • Primary : HPLC with UV/Vis detection (EP Pharmacopoeia standards) .
  • Secondary : Liquid Chromatography-Mass Spectrometry (LC-MS) to identify trace impurities (e.g., dihydro derivatives) .
  • Validation : Cross-reference with certified reference materials (e.g., TRC D448630) and document method precision per ICH guidelines .

Q. What strategies improve detection limits for this compound in complex biological matrices?

  • Methodological Answer : Optimize sample preparation via solid-phase extraction (SPE) to reduce matrix interference. Use deuterium-labeled internal standards (e.g., Betamethasone-d10 Dipropionate) for isotope dilution mass spectrometry, enhancing quantification accuracy in pharmacokinetic studies .

Q. How can researchers design a robust literature review strategy to contextualize this compound within steroid chemistry?

  • Methodological Answer :

  • Source Selection : Prioritize peer-reviewed journals (e.g., Reaction Chemistry & Engineering) and pharmacopeial standards (e.g., EP monographs) .
  • Data Validation : Cross-check synthetic protocols against reproducibility metrics (e.g., reaction efficiency ≥70% in solvent-free conditions) .
  • Citation Tools : Use reference managers (EndNote, Zotero) to track seminal works on epoxide mechanisms and deuterated steroid applications .

Q. Data Presentation and Analysis Guidelines

  • Tables : Include reaction yields, FT-IR peak assignments, and stability data with error margins (e.g., ±SD) .
  • Figures : Use annotated chromatograms or reaction schematics to highlight key findings.
  • Statistical Rigor : Apply ANOVA or t-tests to validate significance in multi-variable experiments .

Properties

Molecular Formula

C22H28O5

Molecular Weight

377.5 g/mol

IUPAC Name

(2S,10R,11S,13S,15S,17R)-6,8,8-trideuterio-14-(2,2-dideuterio-2-hydroxyacetyl)-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16-,18+,19-,20-,21?,22?/m0/s1/i4D2,9D,11D2

InChI Key

GBDXNHBVYAMODG-GGKLTOMPSA-N

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)(C34[C@H](O3)C[C@]5([C@H]([C@H]4CC2([2H])[2H])C[C@@H](C5(C(=O)C([2H])([2H])O)O)C)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.